REACTION_CXSMILES
|
[N:1]([C:4]1[CH:13]=[CH:12][CH:11]=[CH:10][C:5]=1[C:6]([O:8]C)=O)=[C:2]=[S:3].[CH3:14][C:15]1[N:19]([CH2:20][CH2:21][CH2:22][NH2:23])[CH:18]=[N:17][CH:16]=1>>[CH3:14][C:15]1[N:19]([CH2:20][CH2:21][CH2:22][N:23]2[C:6](=[O:8])[C:5]3[C:4](=[CH:13][CH:12]=[CH:11][CH:10]=3)[NH:1][C:2]2=[S:3])[CH:18]=[N:17][CH:16]=1
|
Name
|
|
Quantity
|
0.276 g
|
Type
|
reactant
|
Smiles
|
N(=C=S)C1=C(C(=O)OC)C=CC=C1
|
Name
|
|
Quantity
|
0.198 g
|
Type
|
reactant
|
Smiles
|
CC1=CN=CN1CCCN
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CUSTOM
|
Details
|
The compound was synthesized
|
Name
|
|
Type
|
|
Smiles
|
CC1=CN=CN1CCCN1C(NC2=CC=CC=C2C1=O)=S
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |